[(2,2,2-Trifluoroethyl)carbamoyl]formic acid
CAS No.: 1156726-64-5
Cat. No.: VC3347940
Molecular Formula: C4H4F3NO3
Molecular Weight: 171.07 g/mol
* For research use only. Not for human or veterinary use.
![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid - 1156726-64-5](/images/structure/VC3347940.png)
Specification
CAS No. | 1156726-64-5 |
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Molecular Formula | C4H4F3NO3 |
Molecular Weight | 171.07 g/mol |
IUPAC Name | 2-oxo-2-(2,2,2-trifluoroethylamino)acetic acid |
Standard InChI | InChI=1S/C4H4F3NO3/c5-4(6,7)1-8-2(9)3(10)11/h1H2,(H,8,9)(H,10,11) |
Standard InChI Key | XOLOJRHEZRSINZ-UHFFFAOYSA-N |
SMILES | C(C(F)(F)F)NC(=O)C(=O)O |
Canonical SMILES | C(C(F)(F)F)NC(=O)C(=O)O |
Introduction
Physical and Chemical Properties
Molecular Structure and Composition
[(2,2,2-Trifluoroethyl)carbamoyl]formic acid has a molecular formula of C4H4NO3F3 and a molecular weight of 171 daltons . The structure can be represented through various notations:
The compound features a carbamoyl group (-NH-CO-) that connects the trifluoroethyl moiety to the formic acid component. This structural arrangement contributes to its chemical behavior and reactivity.
Physical Properties
The physical properties of [(2,2,2-Trifluoroethyl)carbamoyl]formic acid are summarized in the following table:
Property | Value | Reference |
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Physical State | Not specified | - |
Density | 1.5±0.1 g/cm³ | |
Polarizability | 10.4±0.5 10⁻²⁴cm³ | |
Melting Point | Not available | |
Boiling Point | Not available | |
Solubility | Not specified | - |
The compound's density of approximately 1.5 g/cm³ is characteristic of fluorinated organic compounds, which typically have higher densities than their non-fluorinated counterparts . The polarizability value indicates the molecule's response to electric fields, which affects its interactions with solvents and other molecules.
Chemical Reactivity
The chemical reactivity of [(2,2,2-Trifluoroethyl)carbamoyl]formic acid is influenced by its functional groups:
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The carboxylic acid group (-COOH) contributes to its acidic nature and enables reactions typical of carboxylic acids, such as esterification and salt formation.
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The carbamoyl linkage (-NH-CO-) provides an amide functionality that is relatively stable but can participate in various transformations.
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The trifluoroethyl group (-CH2-CF3) significantly affects the electronic properties of the molecule, potentially altering reaction rates and mechanisms compared to non-fluorinated analogs.
These reactions are influenced by the electron-withdrawing effect of the trifluoromethyl group, which can alter reaction rates and mechanisms compared to similar compounds lacking this substituent.
Applications
Pharmaceutical Applications
The unique properties of [(2,2,2-Trifluoroethyl)carbamoyl]formic acid make it potentially valuable in pharmaceutical development:
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The trifluoroethyl moiety enhances lipophilicity, potentially improving drug absorption and membrane permeability.
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Increased metabolic stability could lead to extended half-life of drug compounds containing this functional group.
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The compound could serve as a building block for synthesizing drug candidates with improved pharmacokinetic profiles.
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Fluorinated compounds often exhibit enhanced binding affinities to target proteins, potentially increasing drug potency and selectivity.
Agrochemical Applications
In the field of agrochemicals, [(2,2,2-Trifluoroethyl)carbamoyl]formic acid may contribute to the development of:
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Herbicides with enhanced penetration through plant cuticles due to the lipophilic trifluoroethyl group.
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Fungicides with improved resistance to metabolic degradation, potentially extending their effectiveness.
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Insecticides requiring specific electronic or steric properties for binding to target proteins.
The trifluoroethyl group may enhance the stability and performance of end products in these applications.
Precautionary Measures
When working with [(2,2,2-Trifluoroethyl)carbamoyl]formic acid, the following precautionary measures are recommended:
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Personal protective equipment:
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Laboratory protocols:
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P264: Wash thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P305+P351+P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing
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P337+P313: If eye irritation persists: Get medical advice/attention
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Experimental considerations:
Related Compounds
Structural Analogs
Several compounds share structural similarities with [(2,2,2-Trifluoroethyl)carbamoyl]formic acid:
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(2,2,2-Trifluoroacetyl)glycine (TFA-Gly-OH, CAS: 383-70-0): This compound features a similar trifluoroacetyl group attached to glycine .
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2,2,2-trifluoroethyl fatty acid esters: These compounds contain the trifluoroethyl group attached to various fatty acids.
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2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE): Used in polymer chemistry, this compound shares the trifluoroethyl moiety but in an ester linkage to a fluorinated acrylate.
Comparative Properties and Applications
The table below compares key aspects of [(2,2,2-Trifluoroethyl)carbamoyl]formic acid with related compounds:
Compound | Key Structural Feature | Primary Applications | Distinctive Properties |
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[(2,2,2-Trifluoroethyl)carbamoyl]formic acid | Trifluoroethyl group with carbamoyl linkage to formic acid | Pharmaceutical and agrochemical building block | Enhanced lipophilicity and metabolic stability |
(2,2,2-Trifluoroacetyl)glycine | Trifluoroacetyl group linked to glycine | Peptide chemistry, amino acid derivative | Modified amino acid with altered reactivity |
2,2,2-trifluoroethyl fatty acid esters | Trifluoroethyl ester of fatty acids | Specialty esters, surfactants | Surface-active properties, chemical stability |
2,2,2-trifluoroethyl α-fluoroacrylate | Trifluoroethyl ester with fluorinated acrylate | Polymer synthesis, functional coatings | Tunable wettability, improved adhesion properties |
These structural variations lead to differences in reactivity, physical properties, and applications, despite sharing the common trifluoroethyl or trifluoromethyl moiety.
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